Cas no 35028-06-9 (1-Butanone,1-(2-methylphenyl)-)
1-Butanone,1-(2-methylphenyl)- is a specialized organic compound featuring a butanone backbone substituted with a 2-methylphenyl group. This structure imparts unique reactivity and solubility properties, making it valuable in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals. Its ketone functionality allows for versatile transformations, including nucleophilic additions and reductions, while the aromatic methyl group enhances stability and influences regioselectivity in further derivatization. The compound is typically utilized in controlled reaction environments due to its defined steric and electronic effects. Proper handling and storage are recommended to maintain purity and performance in applications requiring precise molecular architecture.
35028-06-9 structure
Product Name:1-Butanone,1-(2-methylphenyl)-
CAS No:35028-06-9
MF:C11H14O
MW:162.228263378143
CID:312267
PubChem ID:3015728
Update Time:2025-06-07
1-Butanone,1-(2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,1-(2-methylphenyl)-
- 1-(2-methylphenyl)butan-1-one
- 1-(2-methylphenyl)-1-butanone
- 1-Butanone,1-(2-methylphenyl)
- 1-o-Tolyl-butan-1-on
- 1-o-tolyl-butan-1-one
- 21-Oxo-1-methyl-2-butyl-benzol
- 2-Methyl-butyrophenon
- 2'-Methylbutyrophenone
- EINECS 252-323-3
- SCHEMBL3346960
- R85XVR3L6H
- DTXSID70188546
- 1-Butanone, 1-(2-methylphenyl)-
- AKOS010014651
- 35028-06-9
- N13966
- Butyrophenone, 2'-methyl-
- 1-o-Tolyl-1-butanone
- ALQIJXZCLUTTIY-UHFFFAOYSA-N
-
- MDL: MFCD00048720
- Inchi: 1S/C11H14O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3
- InChI Key: ALQIJXZCLUTTIY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C)CCC
Computed Properties
- Exact Mass: 162.10400
- Monoisotopic Mass: 162.104465
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.8
Experimental Properties
- Density: 0.952
- Boiling Point: 243°Cat760mmHg
- Flash Point: 106.4°C
- Refractive Index: 1.503
- PSA: 17.07000
- LogP: 2.97780
1-Butanone,1-(2-methylphenyl)- Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Butanone,1-(2-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622673-1g |
1-(O-tolyl)butan-1-one |
35028-06-9 | 98% | 1g |
¥8143.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622673-5g |
1-(O-tolyl)butan-1-one |
35028-06-9 | 98% | 5g |
¥12272.00 | 2024-05-17 | |
| A2B Chem LLC | AF83098-1g |
2'-methylbutyrophenone |
35028-06-9 | 97% | 1g |
$802.00 | 2024-04-20 | |
| A2B Chem LLC | AF83098-5g |
2'-methylbutyrophenone |
35028-06-9 | 97% | 5g |
$1375.00 | 2024-04-20 |
1-Butanone,1-(2-methylphenyl)- Related Literature
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1. The elimination of carbon monoxide from acid derivatives. Part III. Planar carbonium ions as necessary intermediatesDavid G. Pratt,Eugene Rothstein J. Chem. Soc. C 1968 2548
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2. Reactions of palladium(II) with organic compounds. Part III. Reactions of aromatic iodides in basic mediaFerrers R. S. Clark,Richard O. C. Norman,C. Barry Thomas J. Chem. Soc. Perkin Trans. 1 1975 121
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